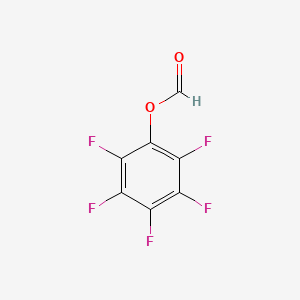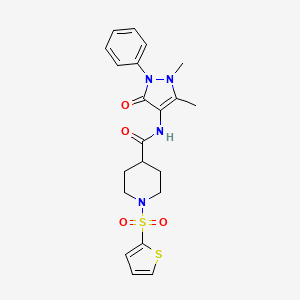
7-methyl-1H-indol-5-ol
Übersicht
Beschreibung
7-methyl-1H-indol-5-ol is a derivative of indole, a bicyclic aromatic heterocyclic organic compound. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The compound this compound features a methyl group at the seventh position and a hydroxyl group at the fifth position on the indole ring, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes can be employed to prepare 7-methyl-1H-indol-5-ol. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone or aldehyde under acidic conditions to form the indole ring . Another approach is the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents . These methods can be adapted to introduce the methyl and hydroxyl groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often involves catalytic processes and optimized reaction conditions to achieve high yields and purity. Catalysts such as palladium or copper can be used to facilitate the formation of the indole ring and subsequent functionalization . Additionally, biotechnological approaches using microbial fermentation have been explored for the production of indole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to it.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-methyl-1H-indole-5-carbaldehyde, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
7-methyl-1H-indol-5-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-methyl-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their functions . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cell signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of 7-methyl-1H-indol-5-ol, featuring a similar bicyclic structure but without the methyl and hydroxyl groups.
5-hydroxyindole: Similar to this compound but lacks the methyl group.
7-methylindole: Similar to this compound but lacks the hydroxyl group.
Uniqueness
This compound is unique due to the presence of both the methyl and hydroxyl groups, which can significantly influence its chemical properties and biological activities. These functional groups can enhance its solubility, reactivity, and ability to interact with biological targets compared to other indole derivatives .
Eigenschaften
IUPAC Name |
7-methyl-1H-indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-4-8(11)5-7-2-3-10-9(6)7/h2-5,10-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYHZJNICRWVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53233-87-7 | |
| Record name | 7-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Methyl-2-({[(3-methylbutyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2738542.png)
![Methyl 5-cyano-6-({[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}amino)-2-methylnicotinate](/img/structure/B2738544.png)
![2-[4-(2,6-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2738545.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2738548.png)
![N-[1-(2-Fluorophenyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2738551.png)
![N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methylpropanamide](/img/structure/B2738552.png)
![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2738553.png)




![1-Methyl-4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B2738561.png)

![1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B2738563.png)
